REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:31])[CH2:4][N:5]1[C:10](CC2C=CC=CC=2)=[CH:9][CH:8]=[C:7]([NH:18][C:19]([O:21][CH2:22][CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26]C=2)=[O:20])[C:6]1=[O:30].[K+].[Br-]>>[CH3:1][O:2][C:3](=[O:31])[CH2:4][N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH:18][C:19]([O:21][CH2:22][C:23]2[CH:24]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:20])[C:6]1=[O:30] |f:1.2|
|
Name
|
Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CN1C(C(=CC=C1CC1=CC=CC=C1)NC(=O)OCCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(CN1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |